molecular formula C11H15Cl2F3N2 B13516559 2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-aminedihydrochloride

2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-aminedihydrochloride

Cat. No.: B13516559
M. Wt: 303.15 g/mol
InChI Key: YFHDWFCOBAPNFX-UHFFFAOYSA-N
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Description

2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a trifluoroethyl group, which imparts distinct characteristics such as increased metabolic stability and enhanced lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the metal-free trifluoroethylation using 2,2,2-trifluoroethyl(mesityl)-iodonium triflate under mild conditions . This method is advantageous due to its high functional group tolerance and efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar trifluoroethylation techniques. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The trifluoroethyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the tetrahydroisoquinoline ring.

    Substitution: The amine group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Palladium on activated charcoal with hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethyl ketones, while reduction could produce various reduced isoquinoline derivatives.

Scientific Research Applications

2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity by modifying the electronic properties of the compound. This can lead to the modulation of specific pathways, resulting in desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride is unique due to its specific combination of the trifluoroethyl group with the tetrahydroisoquinoline framework. This combination imparts unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H15Cl2F3N2

Molecular Weight

303.15 g/mol

IUPAC Name

2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-5-amine;dihydrochloride

InChI

InChI=1S/C11H13F3N2.2ClH/c12-11(13,14)7-16-5-4-9-8(6-16)2-1-3-10(9)15;;/h1-3H,4-7,15H2;2*1H

InChI Key

YFHDWFCOBAPNFX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C(=CC=C2)N)CC(F)(F)F.Cl.Cl

Origin of Product

United States

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